
4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C23H28N4O and its molecular weight is 376.504. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activities of Phenothiazines and Their Derivatives
Phenothiazine derivatives, with varied substituents including pyrazole, demonstrate significant biological activities, including antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. These activities arise from interactions with biological systems, including pharmacophoric substituents and the multicyclic ring system's ability to intercalate in DNA and penetrate biological membranes. This suggests that compounds with similar structural motifs could potentially be explored for their biological activities in a range of scientific research applications (Pluta, Morak-Młodawska, & Jeleń, 2011).
Quinoxaline Derivatives and Their Applications
Quinoxaline derivatives, akin to naphthalene modifications, possess a wide range of biomedical applications, including antimicrobial activities and treatments for chronic and metabolic diseases. The modification of the quinoxaline structure allows for a variety of biomedical applications, indicating that compounds with complex heterocyclic systems have significant potential for scientific research in medicine and biotechnology (Pereira et al., 2015).
Naphthalimide Derivatives in Medicinal Chemistry
Naphthalimide compounds, characterized by nitrogen-containing aromatic heterocycles, show extensive potentiality in medicinal applications. Some naphthalimide derivatives are under clinical trials as anticancer agents, while others are being developed as potential drugs for various diseases. Their applications extend to artificial ion receptors, fluorescent probes, and cell imaging agents, highlighting their importance in medicinal chemistry research (Gong, Addla, Lv, & Zhou, 2016).
Genotoxic Potential of Naphthoquinone
While not directly related to the queried compound, it's important to note the research on naphthoquinones, which are structurally related to naphthalenes. These compounds have been studied for their genotoxic potential, offering insights into how structural analogs might interact with biological systems and their potential safety profiles (Fowler, Meurer, Honarvar, & Kirkland, 2018).
Eigenschaften
IUPAC Name |
4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O/c1-17-14-18(2)27(25-17)16-19-10-12-26(13-11-19)23(28)24-15-21-8-5-7-20-6-3-4-9-22(20)21/h3-9,14,19H,10-13,15-16H2,1-2H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKYMHVJDDXPTD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)C(=O)NCC3=CC=CC4=CC=CC=C43)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
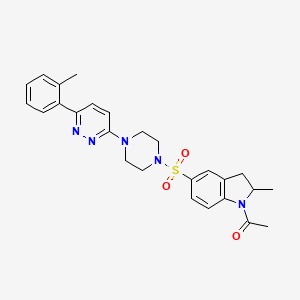
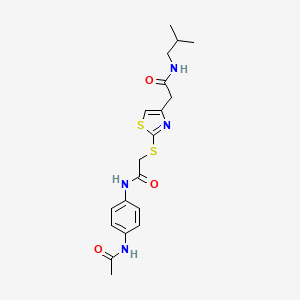

![N-(1-cyano-1-cyclopropylethyl)-2-{4-methyl-2,5-dioxo-4-[4-(trifluoromethoxy)phenyl]imidazolidin-1-yl}acetamide](/img/structure/B2387931.png)
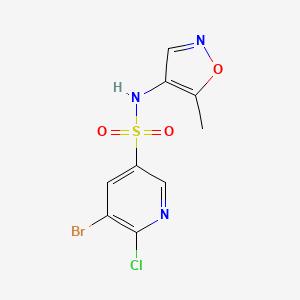
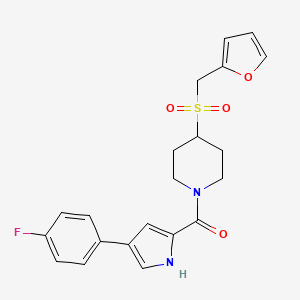



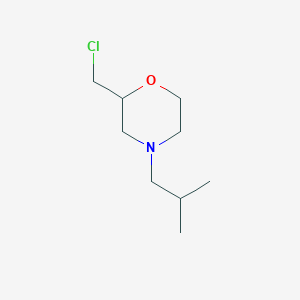
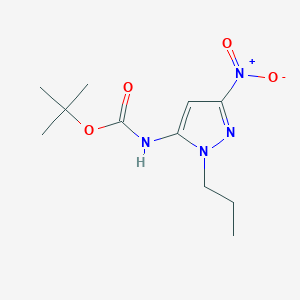
![6-fluoro-N-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2387940.png)
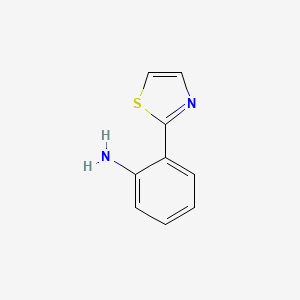
![[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2387942.png)
